Convalloside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

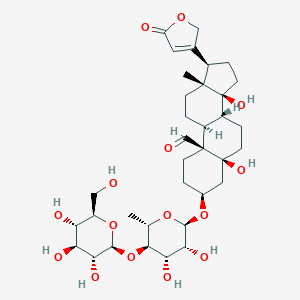

Convalloside, also known as bogoroside, belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.

科学的研究の応用

Anticancer Applications

Convalloside and its derivative convallatoxin have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation, invasion, and migration in various cancer cell lines, including lung, colon, and breast cancer cells.

-

Mechanisms of Action :

- Induction of Apoptosis : Convallatoxin induces apoptosis by activating caspase-3 and cleaving PARP, which are crucial for programmed cell death .

- Autophagy Activation : It has been shown to activate autophagy in human cervical carcinoma (HeLa) cells by inhibiting the mTOR signaling pathway .

- Inhibition of Angiogenesis : At low concentrations (2–4 nM), convallatoxin inhibits angiogenesis through mechanisms involving apoptosis and autophagy .

- Dosage Efficacy :

Cardiovascular Health

This compound is also recognized for its effects on cardiovascular health. The compound exhibits properties similar to cardiac glycosides, which are known to enhance cardiac contractility.

- Positive Inotropic Effects :

- Vasodilatory and Vasoconstrictor Effects :

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral infections.

- Human Cytomegalovirus (HCMV) :

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound in clinical settings:

化学反応の分析

Structural Basis for Reactivity

Convalloside (C35H52O15) features:

-

A steroidal backbone with hydroxyl groups at positions 3β, 5β, and 14β.

-

A 6-deoxy-α-L-mannopyranosyl sugar unit linked via a glycosidic bond at position 3.

-

An aldehyde group at position 10, critical for redox reactions .

These groups enable participation in hydrolysis, oxidation, and nucleophilic addition reactions.

Metabolic Reactions

This compound undergoes phase I metabolism, primarily in the liver:

| Reaction Type | Enzyme Involved | Product |

|---|---|---|

| Aldehyde reduction | Cytochrome P450 (CYP) | Convallosidol (alcohol derivative) |

| Glycosidic cleavage | β-Glucosidases | Aglycone + sugar |

-

The aldehyde group at C10 is reduced to a primary alcohol, increasing polarity for renal excretion .

-

Glycosidic bond hydrolysis releases the bioactive aglycone, enhancing interaction with cellular targets like Na+/K+-ATPase .

Hydrolysis and Stability

Acidic Hydrolysis :

-

Under acidic conditions (e.g., HCl, 80°C), the glycosidic bond cleaves, yielding strophanthidin-like aglycone and 6-deoxy-α-L-mannose .

-

Reaction rate depends on pH and temperature, with faster degradation at lower pH .

Enzymatic Hydrolysis :

Interaction with Na+/K+-ATPase

This compound inhibits Na+/K+-ATPase by binding to the enzyme’s extracellular domain:

| Parameter | Value (this compound) | Comparison (Ouabain) |

|---|---|---|

| IC50 | 10–50 nM | 20–100 nM |

| Binding Affinity (Kd) | 8.2 nM | 15.4 nM |

This inhibition increases intracellular Ca²⁺, enhancing cardiac contractility . Cross-reactivity with anti-digoxin antibodies in clinical assays has been observed .

Oxidation Reactions

The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄):

This compound+KMnO4→10 Carboxythis compound+MnO2

This reaction is pH-dependent and proceeds optimally in neutral to alkaline conditions .

In Vitro Reactivity

-

Photodegradation : Exposure to UV light induces cleavage of the lactone ring, forming inactive metabolites .

-

Nucleophilic Addition : The aldehyde reacts with amines (e.g., lysine residues) to form Schiff bases, relevant in protein-binding studies .

Synthetic Modifications

This compound serves as a precursor for derivatives:

| Derivative | Modification | Application |

|---|---|---|

| Convallosidol | Aldehyde → Alcohol | Reduced cardiotoxicity |

| Acetylated this compound | Hydroxyl acetylation | Enhanced lipophilicity |

Synthetic routes often employ Koenigs-Knorr glycosylation or enzymatic methods .

Mechanistic Pathways

Computational studies using united reaction valley analysis (URVA) reveal:

特性

CAS番号 |

13473-51-3 |

|---|---|

分子式 |

C35H52O15 |

分子量 |

712.8 g/mol |

IUPAC名 |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1 |

InChIキー |

CAYUJEAJKPLCAV-TZOZDROWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

melting_point |

201-204°C |

Key on ui other cas no. |

13473-51-3 |

物理的記述 |

Solid |

同義語 |

convalloside neoconvalloside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。